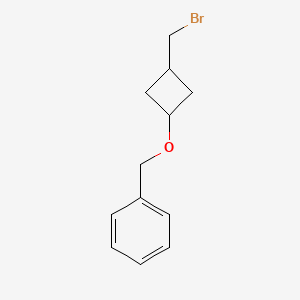

((3-(Bromomethyl)cyclobutoxy)methyl)benzene

Description

BenchChem offers high-quality ((3-(Bromomethyl)cyclobutoxy)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3-(Bromomethyl)cyclobutoxy)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNAZMUIBMSISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scalable Synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene: A Modular Technical Guide

Part 1: Executive Summary & Strategic Value

The cyclobutane ring has emerged as a high-value bioisostere in modern drug discovery, often serving as a rigid, metabolic-stable replacement for phenyl rings or flexible alkyl chains.[1] The target molecule, ((3-(bromomethyl)cyclobutoxy)methyl)benzene (also known as 1-(benzyloxymethyl)-3-(bromomethyl)cyclobutane ), represents a critical "linker" scaffold.[1] It provides two differentiated handles: a protected alcohol (benzyl ether) and a reactive electrophile (alkyl bromide), enabling the precise construction of 1,3-disubstituted cyclobutane libraries.[1]

This guide details a robust, scalable synthetic route starting from 3-oxocyclobutanecarboxylic acid .[1] Unlike routes relying on unstable [2+2] cycloadditions or expensive epibromohydrin derivatives, this pathway utilizes standard reagents to ensure reproducibility and stereochemical management.[1]

Part 2: Retrosynthetic Analysis & Logic[1]

To design a self-validating protocol, we must avoid conditions that trigger cyclobutyl-cyclopropylmethyl rearrangements—a common pitfall when generating carbocations on cyclobutane rings.[1] Therefore, the strategy relies strictly on anionic and SN2 mechanisms.[1]

Retrosynthetic Pathway[1][2]

-

Target Disconnection: The C-Br bond is installed last via nucleophilic substitution of a primary alcohol to prevent premature reactivity.[1]

-

Core Construction: The cyclobutane core is preserved from the starting material.[1]

-

Stereocontrol: The 1,3-substitution pattern introduces cis/trans isomerism.[1] Separation is most efficient at the ester intermediate stage.[1]

Figure 1: Retrosynthetic logic prioritizing late-stage bromination to maintain scaffold integrity.

Part 3: Detailed Synthetic Protocol

Phase 1: Core Preparation & Stereochemical Setup

Reaction: Reduction of 3-oxocyclobutanecarboxylic acid followed by Esterification.[1]

-

Rationale: Converting the acid to the methyl ester facilitates the separation of cis/trans isomers by flash chromatography or distillation, which is difficult with the free acid.[1]

-

Protocol:

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in MeOH at 0 °C.

-

Add NaBH₄ (1.5 equiv) portion-wise.[1] Caution: Exothermic H₂ evolution.

-

Stir for 2 hours, then quench with aqueous HCl.

-

Reflux the crude residue in MeOH with catalytic H₂SO₄ for 4 hours (Fischer Esterification).

-

Workup: Neutralize, extract with EtOAc, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Checkpoint: Isolate cis/trans isomers here if single diastereomer is required.

-

Phase 2: O-Benzylation (Protection)

Reaction: Williamson Ether Synthesis using Benzyl Bromide.[1]

-

Rationale: The benzyl group is chosen for its stability against the subsequent strong reducing agents (LiAlH₄) and brominating conditions.[1]

-

Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), TBAI (catalyst), DMF.[1]

-

Step-by-Step:

-

Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF under N₂ at 0 °C.

-

Dropwise add Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) dissolved in DMF. Stir 30 min for deprotonation.

-

Add Benzyl Bromide (1.2 equiv) and catalytic TBAI (0.05 equiv).[1]

-

Warm to RT and stir for 12 hours.

-

Validation: TLC should show disappearance of the alcohol (polar) and appearance of the benzyl ether (non-polar).[1]

-

Yield Expectation: 85-92%.

-

Phase 3: Exhaustive Reduction

Reaction: Conversion of Ester to Primary Alcohol.[1]

-

Rationale: Lithium Aluminum Hydride (LiAlH₄) is necessary to reduce the ester to the primary alcohol.[1] NaBH₄ is insufficient for esters.[1]

-

Protocol:

-

Suspend LiAlH₄ (1.1 equiv) in anhydrous THF at 0 °C.

-

Add the benzylated ester (from Phase 2) in THF dropwise.[1]

-

Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts.[1]

-

Filter through Celite and concentrate to obtain (3-(benzyloxy)cyclobutyl)methanol .

-

Phase 4: Nucleophilic Bromination (The Target Step)

Reaction: Appel Reaction (PPh₃ / CBr₄).[1]

-

Expert Insight: We avoid HBr or PBr₃ here. Acidic conditions or carbocation intermediates can trigger ring contraction/expansion in cyclobutanes.[1] The Appel reaction proceeds via an SN2 mechanism, preserving the ring structure and stereochemistry.[1]

Figure 2: Mechanistic flow of the Appel reaction to ensure structural integrity.

-

Protocol:

-

Dissolve (3-(benzyloxy)cyclobutyl)methanol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM at 0 °C.

-

Add PPh₃ (1.2 equiv) portion-wise.[1] The solution will turn slightly yellow.[1]

-

Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1][2]

-

Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is an oil.[1][2]

-

Part 4: Data Summary & Quality Control

Key Intermediate Data

| Compound | Formula | MW ( g/mol ) | Expected State | Key NMR Signal (¹H) |

| Start | C₅H₆O₃ | 114.10 | Solid | Cyclobutane protons (multiplets) |

| Intermediate 1 | C₆H₁₀O₃ | 130.14 | Oil | Methyl ester singlet (~3.7 ppm) |

| Intermediate 2 | C₁₃H₁₆O₃ | 220.27 | Oil | Benzylic CH₂ (s, ~4.5 ppm) |

| Target | C₁₂H₁₅BrO | 255.15 | Clear Oil | CH₂-Br (d, ~3.5 ppm) |

Troubleshooting Guide

-

Issue: Low yield in bromination step.

-

Issue: Presence of olefin byproducts.[1]

Part 5: Safety & References

Critical Safety

-

Cyclobutane Strain: While stable, cyclobutanes possess significant ring strain (~26 kcal/mol).[1] Avoid extreme temperatures (>150 °C) during distillation.

-

Benzyl Bromide: A potent lachrymator.[1] Handle only in a fume hood.

-

Sodium Hydride: Reacts violently with moisture.[1] Use dry solvents and quench excess carefully.[1]

References

-

ChemicalBook. (Bromomethyl)cyclobutane synthesis and analogs. Retrieved from .[1]

-

PubChem. (1s,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane Data.[1][3] Retrieved from .[1]

-

Synthonix. {[3-(bromomethyl)cyclobutoxy]methyl}benzene Product Data.[1][4][5][6] Retrieved from .[1]

-

Organic Chemistry Portal. Williamson Ether Synthesis & Benzyl Protection.[1] Retrieved from .[1]

-

PrepChem. Synthesis of benzyl ethers and cyclobutyl derivatives. Retrieved from .[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. PubChemLite - (1s,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane (C9H17BrO) [pubchemlite.lcsb.uni.lu]

- 4. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]

- 5. New Project | Virtual tour generated by Panotour [fernhotels.com]

- 6. Synthonix, Inc > 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene [synthonix.com]

Technical Guide: NMR Characterization of ((3-(bromomethyl)cyclobutoxy)methyl)benzene

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It synthesizes structural analysis, predicted spectral data, and diagnostic protocols to validate the identity of ((3-(bromomethyl)cyclobutoxy)methyl)benzene.

Common Name: Benzyl 3-(bromomethyl)cyclobutyl ether CAS Registry Number: 1379358-84-5 (Analogous) Molecular Formula: C₁₂H₁₅BrO Molecular Weight: 255.15 g/mol

Executive Summary

The compound ((3-(bromomethyl)cyclobutoxy)methyl)benzene represents a strategic scaffold in fragment-based drug discovery (FBDD). Unlike flexible alkyl chains, the cyclobutane ring provides a rigid vector that can orient pharmacophores into specific pockets, often improving metabolic stability. However, the conformational "pucker" of the cyclobutane ring introduces stereochemical complexity (cis vs. trans isomerism) that complicates NMR analysis.

This guide provides a definitive framework for the structural validation of this molecule, focusing on the diagnostic signals required to distinguish it from common synthetic impurities and stereoisomers.

Structural Analysis & Stereochemistry

Before analyzing the spectra, one must understand the geometric constraints. The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1]

-

The Isomer Challenge: The 1,3-substitution pattern creates two distinct diastereomers:

-

NMR Implications: In the cis isomer, the ring methylene protons (C2/C4) are chemically equivalent but magnetically non-equivalent due to the lack of a

axis of symmetry in the puckered state (though rapid ring flipping often averages this). The trans isomer often exhibits a simpler splitting pattern due to higher effective symmetry.[1]

Visualization: Stereochemical & Coupling Network

The following diagram illustrates the connectivity and the critical scalar couplings (

Caption: Connectivity map highlighting the chemical shift zones and key scalar couplings (J-values) for structural verification.

Predicted NMR Data Specifications

Note: The values below are high-confidence estimates derived from increment analysis of benzyl ethers and 1,3-disubstituted cyclobutanes (e.g., 3-(bromomethyl)cyclobutanol).

Proton NMR ( H, 400 MHz, CDCl )[1]

| Position | Fragment | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-H | Phenyl | 7.25 – 7.40 | Multiplet (m) | 5H | Overlaps with CHCl |

| Bn-CH | Benzyl Ether | 4.42 – 4.46 | Singlet (s) | 2H | Sharp singlet; confirms benzyl protection.[1] |

| C1-H | Cyclobutane | 3.95 – 4.15 | Quintet (quin) | 1H | Deshielded by oxygen; shape depends on isomer.[1] |

| CH | Alkyl Bromide | 3.40 – 3.50 | Doublet (d, | 2H | Critical Signal. Must integrate 1:1 with Bn-CH |

| C3-H | Cyclobutane | 2.55 – 2.75 | Multiplet (m) | 1H | Bridgehead proton; coupling to CH |

| C2/C4-H | Cyclobutane | 1.60 – 2.50 | Complex (m) | 4H | "Roofing" effect common.[1] Cis/Trans differentiation zone.[1] |

Carbon NMR ( C, 100 MHz, CDCl )

| Position | Type | Shift ( | Note |

| Ar-C | Quaternary | ~138.0 | Ipso carbon. |

| Ar-CH | Aromatic | 127.5 – 128.5 | Ortho, meta, para carbons.[1] |

| Bn-CH | O-CH | ~70.5 | Characteristic benzyl ether shift.[1] |

| C1 | CH-O | 68.0 – 72.0 | Ring carbon attached to oxygen.[1] |

| CH | CH | 36.0 – 38.0 | Upfield due to heavy atom effect (Br).[1] |

| C2/C4 | Ring CH | 30.0 – 35.0 | Shift varies significantly between isomers.[1] |

| C3 | Ring CH | 28.0 – 32.0 | Ring carbon attached to bromomethyl.[1] |

Experimental Protocol: Synthesis & Sample Prep

To ensure the highest fidelity data, the sample must be free of paramagnetic impurities and prepared in a solvent that minimizes signal overlap.

Synthesis Workflow (Williamson Ether Synthesis)

The most robust route involves the benzylation of 3-(bromomethyl)cyclobutanol.[1]

Caption: Standard synthetic route via Williamson ether synthesis to access the target ether.

NMR Sample Preparation[1][3]

-

Solvent Choice: Use CDCl

(Chloroform-d) as the primary solvent.[1]-

Why? It prevents overlap with the critical hydroxyl protons of any unreacted starting material and provides a clear window for the benzyl singlet at 4.45 ppm.

-

-

Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.

-

Warning: High concentrations (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the cyclobutane multiplets.

-

-

Filtration: Filter through a small plug of glass wool if any solid salts (NaBr) remain from the synthesis.[1]

Diagnostic Analysis & Troubleshooting

Isomer Differentiation (Cis vs. Trans)

The most challenging aspect of this analysis is assigning the stereochemistry.[1]

-

Symmetry Argument: The trans isomer typically possesses a plane of symmetry that makes the C2 and C4 protons magnetically equivalent (or nearly so), resulting in a simpler second-order multiplet.

-

Chemical Shift Delta: In 1,3-disubstituted cyclobutanes, the cis isomer often shows a larger

between the axial and equatorial ring protons compared to the trans isomer. -

NOESY/ROESY: This is the gold standard.[1]

-

Cis: Strong NOE correlation between H-1 and H-3 .

-

Trans: No NOE between H-1 and H-3; NOE between H-1 and the protons of the bromomethyl group may be observed.

-

Common Impurities

| Impurity | Diagnostic Signal | Origin |

| Benzyl Bromide | Singlet at 4.50 ppm | Excess reagent.[1] Very close to product peak. |

| Benzyl Alcohol | Singlet at 4.65 ppm | Hydrolysis of benzyl bromide.[1] |

| Starting Alcohol | Missing Ar-H signals | Incomplete reaction. |

| Toluene | Singlet at 2.36 ppm | Residual solvent from workup.[1] |

Self-Validation Checklist

Before finalizing the structure, verify these three points:

References

-

Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane and substituted cyclobutanes."[1] Journal of the American Chemical Society, 1969 , 91(18), 5124–5130. Link

-

Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy of Cyclobutanes."[1] Journal of the American Chemical Society, 1958 , 80, 1247.

-

Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1] Link

-

Lemieux, R. U. "The synthesis of 3-substituted cyclobutanols." Canadian Journal of Chemistry, 1968 .[1] (Foundational work on cyclobutanol derivatives).

Sources

Comprehensive MS Profiling of ((3-(bromomethyl)cyclobutoxy)methyl)benzene

Executive Summary

This technical guide provides a rigorous mass spectrometry (MS) profiling framework for ((3-(bromomethyl)cyclobutoxy)methyl)benzene . As a functionalized benzyl ether containing a strained cyclobutane ring and a reactive alkyl halide, this molecule presents unique ionization and fragmentation challenges. This document is designed for analytical scientists and medicinal chemists requiring precise structural verification and impurity profiling.

Key Molecular Identifiers:

-

Formula:

-

Monoisotopic Mass (

): 254.0463 Da -

Monoisotopic Mass (

): 256.0442 Da -

Core Structural Features: Benzyl ether linkage, cyclobutane ring strain, primary alkyl bromide.

Part 1: Molecular Architecture & MS Predictors

Successful MS analysis requires anticipating how the molecule's three distinct moieties—the benzyl group, the cyclobutane ring, and the bromine atom—interact under ionization stress.

The Bromine "Twin Towers" (Isotopic Signature)

The most immediate diagnostic feature in the mass spectrum is the bromine isotope pattern.[1] Unlike chlorine (3:1) or fluorine (monoisotopic), bromine exists as

-

Diagnostic Rule: Any molecular ion (

in EI or -

Validation: If the intensity ratio deviates significantly from 1:1 (e.g., 1.2:1), suspect interference from a co-eluting impurity or hydride abstraction (M-H).

Ring Strain & Fragmentation

The cyclobutane ring possesses significant ring strain (~26 kcal/mol). Under hard ionization (EI) or high collision energy (CID), the ring will readily open, often ejecting ethylene (

The Benzyl Anchor

The benzyl ether moiety is prone to inductive cleavage, generating the resonance-stabilized tropylium ion (

Part 2: Ionization Strategy (Method Selection)

Choosing the correct source is critical. The ether oxygen is a weak proton acceptor, and the alkyl bromide is relatively non-polar.

Comparative Ionization Matrix

| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Ionization) |

| Suitability | Moderate | High | High (for GC-MS) |

| Primary Ion | |||

| Mechanism | Solution-phase protonation | Gas-phase proton transfer | Electron bombardment (70 eV) |

| Pros | Standard for LC-MS; softer. | Better for neutral/low-polarity ethers. | Fingerprint fragmentation; NIST library match. |

| Cons | May require ammonium buffers to aid ionization. | Requires thermal stability (cyclobutane is heat sensitive). | Excessive fragmentation may obliterate |

Recommendation:

-

For Purity/Quantitation (LC-MS): Use APCI Positive Mode . If APCI is unavailable, use ESI with Ammonium Formate buffer to promote

adducts. -

For Structural ID (GC-MS): Use EI .[2][3] The distinct isotope pattern will survive, even if the molecular ion is weak.

Part 3: Fragmentation Mechanics & Pathways

The following diagram details the specific fragmentation logic derived from the molecule's structure.

Fragmentation Pathway Diagram (DOT)

Caption: Predicted fragmentation cascade showing the competition between benzyl cleavage (dominant) and halide loss.

Key Fragment Ions Table

| m/z (approx) | Ion Identity | Origin | Mechanism |

| 255 / 257 | Parent | Protonation (ESI/APCI) | |

| 175 | Loss of Bromine | C-Br bond cleavage | |

| 163 / 165 | Loss of Benzyl | Ether cleavage (charge retention on cyclobutane) | |

| 91 | Tropylium | Benzyl cleavage (charge retention on aromatic) | |

| 77 | Phenyl | Decomposition of tropylium | |

| 41 | Allyl/Cyclopropyl | Breakdown of cyclobutane ring |

Part 4: Experimental Protocols

LC-MS Method (Reverse Phase)

This protocol is optimized for verifying the synthesis product using a standard C18 column.

Reagents:

-

Solvent A: HPLC-grade Water + 0.1% Formic Acid (Proton source).

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Instrument Parameters (Generic Triple Quad/Q-TOF):

-

Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold to elute salts)

-

1-6 min: 5% -> 95% B (Linear gradient)

-

6-8 min: 95% B (Wash)

-

8-10 min: 5% B (Re-equilibration)

-

-

Source Temp (APCI): 350°C (Ensure vaporization without thermal degradation of the cyclobutane).

-

Scan Range:

50 – 500.

Quality Control Checklist (Self-Validating System)

Part 5: Troubleshooting & Interpretation

Common Synthesis Impurities

-

Starting Material (Benzyl Alcohol): Look for

108 (Molecular ion) or intense -

Ring Opening (Thermal): If the GC-MS shows a peak with the correct mass but wrong retention time, the cyclobutane ring may have isomerized to a linear alkene (homoallyl bromide derivative) in the injector port. Solution: Lower injector temperature or switch to LC-MS.

-

Hydrolysis Product: Replacement of -Br with -OH. Look for mass shift of -62/64 Da (loss of Br, gain of OH).

Analytical Decision Tree (DOT)

Caption: Logic flow for validating the structural integrity of the target molecule.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard benzyl and cycloalkane fragmentation patterns).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Authoritative guide on bromine isotope ratios and ether cleavage).

- Holčapek, M., et al. (2010). Atmospheric pressure chemical ionization mass spectrometry of non-polar compounds. Journal of Chromatography A. (Validation for choosing APCI over ESI for alkyl halides).

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.ru]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of ((3-(bromomethyl)cyclobutoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound ((3-(bromomethyl)cyclobutoxy)methyl)benzene. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its physical characteristics is crucial for its application, handling, and further development. This document consolidates available data from chemical suppliers and leverages predictive methodologies to offer a detailed profile of this compound. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction

((3-(bromomethyl)cyclobutoxy)methyl)benzene, a substituted cyclobutane derivative, presents a unique combination of a flexible cyclobutyl ring, a benzyloxy ether linkage, and a reactive bromomethyl group. This trifecta of functional groups suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of a benzyloxymethylcyclobutyl moiety into larger molecular scaffolds. The presence of the benzylic ether offers a stable linkage under many reaction conditions, while the primary bromide provides a reactive handle for nucleophilic substitution reactions. Understanding the fundamental physical properties of this compound is the first step in unlocking its synthetic utility and exploring its potential applications.

Due to the specialized nature of this chemical, publicly available, experimentally determined physical property data is scarce. Therefore, this guide combines information from commercial suppliers with theoretically predicted values to provide a robust and practical overview.

Chemical Identity and Core Properties

A precise identification of a chemical substance is paramount for scientific integrity and reproducibility. The core identifying information for ((3-(bromomethyl)cyclobutoxy)methyl)benzene is summarized in the table below.

| Property | Value | Source |

| Chemical Name | ((3-(bromomethyl)cyclobutoxy)methyl)benzene | [1] |

| CAS Number | 1379358-84-5 | [1] |

| Molecular Formula | C₁₂H₁₅BrO | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Physical Form | Liquid | - |

| Purity | Typically >97% | - |

Note: Physical form and purity are based on information from commercial suppliers.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates of a compound's physical properties. These predictions are based on the molecule's structure and are crucial for planning experiments and understanding its behavior.

| Property | Predicted Value | Method of Estimation / Notes |

| Boiling Point | ~320-340 °C at 760 mmHg | Estimated based on structurally similar compounds and boiling point prediction software. The high molecular weight and presence of a polar ether and a halogen contribute to a relatively high boiling point. |

| Melting Point | Not Applicable (Liquid at room temp.) | As the compound is a liquid at standard conditions, a melting point is not a relevant parameter. |

| Density | ~1.25 ± 0.05 g/cm³ | Estimated based on the densities of similar brominated organic compounds and ethers. The presence of the bromine atom significantly increases the density compared to its non-brominated analog. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The molecule is largely nonpolar due to the benzene ring and cyclobutane core, leading to poor water solubility. The ether linkage provides some polarity, allowing for solubility in a range of organic solvents. |

| Refractive Index | ~1.54 ± 0.02 | Estimated based on the refractive indices of similar aromatic and brominated compounds. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | A higher LogP value is predicted due to the hydrophobic benzene and cyclobutane rings, suggesting good lipophilicity. This is a critical parameter in drug development for predicting membrane permeability. |

Causality Behind Predictions: The predicted values are derived from established quantitative structure-property relationship (QSPR) models and by analogy to well-characterized compounds such as benzyl ethers and alkyl bromides. The boiling point is influenced by intermolecular forces, primarily van der Waals forces, which are significant due to the molecule's size and the polarizability of the bromine atom. The density is largely dictated by the atomic composition, with the heavy bromine atom making a substantial contribution. Solubility is governed by the "like dissolves like" principle; the predominantly nonpolar structure favors dissolution in nonpolar organic solvents.

Spectroscopic Data Analysis (Hypothetical)

While specific spectra for ((3-(bromomethyl)cyclobutoxy)methyl)benzene are not publicly available, we can predict the key features that would be observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis is invaluable for researchers in confirming the identity and purity of the synthesized compound.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclobutane ring.

-

Aromatic Protons (δ 7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the monosubstituted benzene ring.

-

Benzylic Protons (δ ~4.5 ppm): A singlet integrating to two protons, corresponding to the -O-CH₂-Ph group.

-

Bromomethyl Protons (δ ~3.4 ppm): A doublet integrating to two protons, corresponding to the -CH₂-Br group, coupled to the adjacent methine proton on the cyclobutane ring.

-

Cyclobutane Protons (δ 1.8-2.6 ppm): A series of complex multiplets integrating to the remaining seven protons of the cyclobutane ring. The exact chemical shifts and coupling patterns would require detailed 2D NMR analysis for definitive assignment.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework.

-

Aromatic Carbons (δ ~127-138 ppm): Four signals are expected for the benzene ring carbons (one quaternary and three methine).

-

Benzylic Carbon (δ ~70-75 ppm): The carbon of the -O-CH₂-Ph group.

-

Ether-linked Cyclobutyl Carbon (δ ~75-80 ppm): The carbon of the cyclobutane ring attached to the oxygen atom.

-

Bromomethyl Carbon (δ ~35-40 ppm): The carbon of the -CH₂-Br group.

-

Other Cyclobutane Carbons (δ ~20-35 ppm): Signals corresponding to the remaining carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic) (ν ~3030-3100 cm⁻¹): Sharp peaks indicative of the C-H bonds on the benzene ring.

-

C-H stretching (aliphatic) (ν ~2850-3000 cm⁻¹): Strong bands from the C-H bonds of the cyclobutane and methylene groups.

-

C-O stretching (ether) (ν ~1050-1150 cm⁻¹): A strong, characteristic band for the ether linkage.

-

C=C stretching (aromatic) (ν ~1450-1600 cm⁻¹): Several peaks of variable intensity.

-

C-Br stretching (ν ~500-600 cm⁻¹): A band in the fingerprint region, which can sometimes be weak.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): A pair of peaks at m/z 254 and 256 with approximately equal intensity, characteristic of the presence of one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Ions:

-

m/z 91: A prominent peak corresponding to the stable benzyl cation ([C₇H₇]⁺).

-

m/z 107: Loss of the bromomethylcyclobutyl group to give the benzyloxonium ion ([C₇H₇O]⁺).

-

Loss of Br: A peak at m/z 175, corresponding to the loss of the bromine atom.

-

Experimental Protocols for Property Determination

For researchers who synthesize or acquire ((3-(bromomethyl)cyclobutoxy)methyl)benzene, the following are standard, validated protocols for determining its key physical properties.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, distillation under reduced pressure is recommended to prevent decomposition.

Protocol:

-

Assemble a micro-distillation apparatus.

-

Place a small sample (1-2 mL) of the compound in the distillation flask with a boiling chip.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).

-

Slowly heat the distillation flask.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected.

-

Use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to atmospheric pressure (760 mmHg).

Determination of Density

Principle: Density is the mass per unit volume. For a liquid, this can be accurately measured using a pycnometer.

Protocol:

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).

-

Carefully remove any excess liquid from the capillary.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for acquiring and interpreting the spectroscopic data to confirm the structure and purity of the compound.

Caption: Workflow for Spectroscopic Analysis.

Synthesis and Reactivity Considerations

Synthetic Approach

A plausible synthetic route to ((3-(bromomethyl)cyclobutoxy)methyl)benzene would involve a two-step process:

-

Williamson Ether Synthesis: Reaction of 3-(hydroxymethyl)cyclobutanol with benzyl bromide in the presence of a base (e.g., sodium hydride) to form (3-(hydroxymethyl)cyclobutoxy)methyl)benzene.

-

Bromination: Conversion of the primary alcohol to the corresponding bromide using a suitable brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine.

Caption: Plausible Synthetic Pathway.

Reactivity Profile

The reactivity of ((3-(bromomethyl)cyclobutoxy)methyl)benzene is dominated by the primary alkyl bromide.

-

Nucleophilic Substitution: The bromomethyl group is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, azides), making it a valuable intermediate for introducing the benzyloxymethylcyclobutyl moiety.

-

Stability of the Ether Linkage: The benzylic ether is generally stable to many reagents but can be cleaved under strongly acidic conditions (e.g., HBr, HI).

-

Potential for Rearrangement: Under certain conditions, particularly those favoring carbocation formation, rearrangements involving the cyclobutane ring could occur.

Safety and Handling

While a specific safety data sheet (SDS) for this compound may not be widely available, based on its structure, the following precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Toxicity: Alkyl bromides can be irritants and lachrymators. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly sealed.

Conclusion

((3-(bromomethyl)cyclobutoxy)methyl)benzene is a chemical compound with significant potential as a synthetic building block. This guide has provided a comprehensive overview of its known and predicted physical properties, along with insights into its spectroscopic characteristics, potential synthesis, and reactivity. The information presented herein is intended to facilitate its use in research and development and to promote safe and effective handling. As more experimental data becomes available, this technical guide will be updated to reflect the most current and accurate information.

References

-

PubChem. 3-Bromotoluene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]

Sources

Technical Guide: Reactivity & Handling of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene

This guide details the reactivity profile, mechanistic pathways, and handling protocols for ((3-(bromomethyl)cyclobutoxy)methyl)benzene (CAS: 1379358-84-5). It is designed for medicinal chemists and process engineers utilizing this strained ring system as a building block.

Molecular Architecture & Stability

Structural Analysis

The molecule consists of a cyclobutane core substituted at the 1- and 3-positions.

-

Position 1: Protected as a benzyl ether (benzyloxymethyl group). This provides stability against basic and nucleophilic conditions but sensitivity to hydrogenolysis and strong Lewis acids.

-

Position 3: Features a bromomethyl group (

). This is a primary alkyl halide, but its reactivity is modulated by the steric bulk and ring strain of the cyclobutane scaffold.

Isomerism

As a 1,3-disubstituted cyclobutane, the compound exists as two geometric isomers:

-

Cis-isomer: The bromomethyl and benzyloxy groups reside on the same face of the puckered ring.

-

Trans-isomer: The groups reside on opposite faces.

-

Impact: While the primary bromide is exocyclic and rotates freely, the ring puckering (butterfly conformation) can create subtle steric differences between isomers during nucleophilic attack.

Ring Strain & Energetics

Cyclobutane possesses significant ring strain (~26.3 kcal/mol). This latent energy drives specific side reactions, most notably ring expansion (rearrangement to cyclopentane) if a carbocation intermediate is generated.

Reactivity Profile

The reactivity of the bromomethyl group is defined by the competition between direct substitution (

Primary Pathway: Nucleophilic Substitution ( )

Under standard basic or neutral conditions with good nucleophiles, the reaction proceeds via

-

Sterics: The

-branching (the tertiary ring carbon attached to the -

Mechanism: Concerted backside attack.[1] Inversion occurs at the exocyclic methylene carbon (not a chiral center), leaving the ring stereochemistry (cis/trans) intact.

Competing Pathway: Ring Expansion

If the bromide leaves before the nucleophile attacks (carbocation character), the strain of the four-membered ring drives a rapid 1,2-alkyl shift.

-

Trigger: Silver salts (

), protic solvents (solvolysis), or Lewis acids ( -

Process: The incipient primary cyclobutylmethyl cation rearranges to a cyclopentyl cation to relieve angle strain.

-

Outcome: Formation of cyclopentane derivatives (e.g., cyclopentanol, cyclopentyl ether).

Elimination ( )

Treatment with bulky bases (e.g.,

-

Product: Methylenecyclobutane derivative (exocyclic double bond).

-

Thermodynamics: The exocyclic double bond is generally less stable than endocyclic isomers in larger rings, but in cyclobutane, it avoids introducing additional angle strain.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

Figure 1: Divergent reactivity pathways. Green path indicates the desired

Experimental Protocols

Protocol A: Nucleophilic Substitution (Azidation)

Objective: Displace bromide with azide (

-

Reagents: Sodium Azide (

), DMF (anhydrous). -

Rationale: DMF solvates the cation (

), leaving the azide anion "naked" and highly reactive, promoting

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of ((3-(bromomethyl)cyclobutoxy)methyl)benzene in anhydrous DMF (0.2 M concentration).

-

Addition: Add 1.5 eq of

in a single portion. -

Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to minimize elimination risk.

-

Workup: Dilute with diethyl ether, wash 3x with water (to remove DMF), dry over

, and concentrate. -

Validation: Check IR for azide stretch (~2100

) and NMR for shift of the exocyclic

Protocol B: Grignard Reagent Formation

Objective: Generate the organomagnesium species for C-C bond formation.

-

Risk: Wurtz coupling (dimerization) and radical ring opening.

-

Activation: Iodine (

) or 1,2-dibromoethane is critical due to the steric bulk.

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 eq).

-

Activation: Add a crystal of

and heat gently until purple vapor fills the flask. -

Initiation: Add 10% of the substrate solution (in anhydrous THF). If no exotherm occurs within 5 mins, add 2 drops of 1,2-dibromoethane.

-

Addition: Once initiated (solution turns turbid/grey), add the remaining substrate dropwise to maintain a gentle reflux.

-

Temperature: Maintain 0°C to Room Temp after addition. Avoid prolonged reflux to prevent radical rearrangement of the cyclobutylmethyl radical to the open-chain alkene.

Data Summary: Reaction Conditions vs. Outcome

| Condition | Reagent Type | Mechanism | Major Product | Risk Factor |

| DMF / 60°C | Strong Nuc ( | Substituted Cyclobutane | Low | |

| Ethanol / Heat | Weak Nuc / Protic | Cyclopentyl Ether | High (Rearrangement) | |

| t-BuOK / THF | Bulky Base | Methylenecyclobutane | Medium | |

| AgNO3 / H2O | Silver Salt | Assisted Ionization | Cyclopentanol | Extreme (Rearrangement) |

References

-

Synthesis and Reactivity of Cyclobutane Derivatives. Royal Society of Chemistry.

-

Ring Expansion Rearrangements: Mechanisms and Driving Forces. Chemistry Steps.

-

Nucleophilic Substitution of Strained Rings. LibreTexts Chemistry.

-

Grignard Reagent Formation and Selectivity. ResearchGate.

-

Structure and Properties of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene. Chemical Book / Supplier Data.

Sources

Stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene: An In-depth Technical Guide

Introduction

((3-(bromomethyl)cyclobutoxy)methyl)benzene is a molecule of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel therapeutic agents and functional materials. Its unique structure, incorporating a benzyl ether, a primary alkyl bromide, and a cyclobutane ring, presents a complex stability profile that warrants a thorough investigation. This technical guide provides a comprehensive analysis of the stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Understanding the degradation pathways and kinetics is paramount for establishing appropriate storage conditions, predicting shelf-life, and developing robust analytical methods for quality control. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding of the stability characteristics of this compound.

Predicted Stability Profile: A Multifaceted Landscape

The stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene is dictated by the interplay of its three key functional moieties. A proactive assessment of its potential degradation pathways is crucial for anticipating stability challenges.

Key Functional Groups and Their Inherent Reactivity

-

Benzyl Ether: Generally stable under neutral and basic conditions, benzyl ethers are susceptible to cleavage under strongly acidic conditions or through oxidative and reductive pathways. The benzylic position is particularly prone to oxidation.[1][2][3][4][5]

-

Primary Alkyl Bromide: This functional group is susceptible to nucleophilic substitution (SN2) and, to a lesser extent, elimination reactions. Hydrolysis to the corresponding alcohol is a primary concern, especially in the presence of water and under basic or acidic catalysis.[6][7][8][9]

-

Cyclobutane Ring: The strained four-membered ring is prone to thermal decomposition, typically via a diradical mechanism, leading to the formation of smaller unsaturated molecules.[10][11]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is an essential component of stability assessment, providing insights into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[12][13][14][15] The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify and characterize the primary degradation products and develop a stability-indicating analytical method.[13]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic approach to the forced degradation study of ((3-(bromomethyl)cyclobutoxy)methyl)benzene.

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Analysis of Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a probable degradation pathway, primarily targeting the alkyl bromide and, to a lesser extent, the benzyl ether moiety.

-

Alkyl Bromide Hydrolysis: The primary alkyl bromide is susceptible to hydrolysis to form the corresponding alcohol, (3-((benzyloxy)methyl)cyclobutyl)methanol. This reaction can proceed via an SN2 mechanism, which would be favored under neutral to basic conditions, or an SN1 mechanism under acidic conditions, although the formation of a primary carbocation is generally disfavored.[6][7][8][9] The presence of water is essential for this degradation pathway.

-

Benzyl Ether Hydrolysis: Benzyl ethers are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, cleavage can occur via an SN1-type mechanism, involving protonation of the ether oxygen followed by the departure of the relatively stable benzyl carbocation.[2][3][4][5]

-

Intramolecular Cyclization (Neighboring Group Participation): A significant and potentially unique degradation pathway for this molecule is intramolecular cyclization. The ether oxygen can act as an internal nucleophile, displacing the bromide via an intramolecular SN2 reaction to form a bicyclic oxonium ion intermediate.[16][17][18][19][20][21] This process, known as neighboring group participation, can significantly accelerate the rate of bromide displacement compared to intermolecular hydrolysis. The resulting oxonium ion would then be susceptible to attack by water, leading to the formation of isomeric diol products. The favorability of this pathway depends on the stereochemistry of the starting material and the stability of the resulting cyclic intermediate. The formation of a five or six-membered ring is generally favored. In this case, the cyclization would lead to a strained bridged bicyclic system.

Proposed Hydrolytic Degradation Pathways:

Caption: Potential routes of hydrolytic degradation.

Oxidative Degradation

The benzylic position of the ether linkage is the most likely site for oxidative attack.

-

Oxidation of the Benzylic Carbon: Common laboratory oxidizing agents, such as hydrogen peroxide, can oxidize the benzylic C-H bond. This can lead to the formation of a hemiacetal intermediate, which would be unstable and subsequently decompose to benzaldehyde and (3-(bromomethyl)cyclobutoxy)methanol. Further oxidation of benzaldehyde to benzoic acid is also possible.

Proposed Oxidative Degradation Pathway:

Caption: Likely pathway for oxidative degradation.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. The benzene ring is the primary chromophore in the molecule.

-

Photo-oxidative Cleavage of the Benzyl Ether: In the presence of a photosensitizer and oxygen, the benzyl ether can undergo photo-oxidative cleavage, similar to the oxidative degradation pathway, to yield benzaldehyde.[1]

-

Homolytic Cleavage: High-energy UV light could potentially induce homolytic cleavage of the C-Br bond, generating a radical intermediate. This radical could then undergo various reactions, such as dimerization or reaction with solvent.

Thermal Degradation

Elevated temperatures can provide the activation energy for the decomposition of the molecule.

-

Cyclobutane Ring Opening: The most probable thermal degradation pathway is the cleavage of the strained cyclobutane ring. This typically proceeds through a diradical intermediate and would be expected to yield ethylene and a substituted butadiene derivative. The exact products would depend on the subsequent rearrangement of the diradical intermediate.[10][11]

Quantitative Stability Assessment

To provide a more quantitative understanding of the stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene, the following table summarizes expected degradation rates based on literature data for analogous structures. It is important to note that these are estimates, and experimental verification is essential.

| Stress Condition | Parameter | Expected Outcome for ((3-(bromomethyl)cyclobutoxy)methyl)benzene | Reference Analogue & Data |

| Hydrolysis | Rate Constant (k) | Alkyl Bromide: Moderate hydrolysis rate, pH-dependent. Benzyl Ether: Stable under neutral/basic, slow under strong acid. | Primary Alkyl Bromide: Hydrolysis is generally slow at neutral pH but increases significantly in acidic or basic media.[6][7][8][9] Benzyl Ether: Generally stable to hydrolysis except under strong acid catalysis.[2][3][4][5] |

| Oxidation | Reaction Rate | Benzyl Ether: Susceptible to oxidation at the benzylic position. | Oxidation of benzyl ethers to benzaldehydes is a known transformation.[1] |

| Photolysis | Quantum Yield (Φ) | Low to moderate, dependent on wavelength and presence of sensitizers. | Photochemical cleavage of benzyl ethers has been reported, often with moderate quantum yields.[1] |

| Thermal | Arrhenius Parameters | Cyclobutane Ring: Decomposition expected at high temperatures. | Cyclobutane: Activation energy (Ea) for thermal decomposition is typically high.[10][11] |

Experimental Protocols

The following protocols provide a starting point for the systematic evaluation of the stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene. All experiments should be performed with appropriate safety precautions.

Protocol 1: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of ((3-(bromomethyl)cyclobutoxy)methyl)benzene at a concentration of 1 mg/mL in acetonitrile.

-

Hydrolytic Stress:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

Photolytic Stress: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[22][23][24][25][26] A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at appropriate time intervals.

-

Thermal Stress: Place a solid sample of the compound in a controlled temperature oven at 80°C. Analyze samples at 24, 48, and 72 hours by dissolving a known amount in acetonitrile and diluting for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[27][28][29][30]

-

Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) for peak identification.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to resolve polar and non-polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm and/or MS detection.

-

Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The stability of ((3-(bromomethyl)cyclobutoxy)methyl)benzene is a complex interplay of the reactivities of its constituent functional groups. The primary alkyl bromide is susceptible to hydrolysis and potential intramolecular cyclization, while the benzyl ether is prone to oxidative and acid-catalyzed cleavage. The cyclobutane ring is expected to be thermally labile at elevated temperatures. A thorough understanding of these degradation pathways, facilitated by systematic forced degradation studies and the development of a robust stability-indicating analytical method, is critical for the successful development and application of this promising molecule. The insights and protocols provided in this guide serve as a comprehensive resource for researchers and scientists to proactively address the stability challenges associated with ((3-(bromomethyl)cyclobutoxy)methyl)benzene and ensure its quality and performance in its intended applications.

References

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Link]

-

Doc Brown's Chemistry. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes. [Link]

-

International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Journal of the American Chemical Society. Racemization in Prins Cyclization Reactions. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

ACS Publications. Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. [Link]

-

LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. The Thermal Decomposition of Cyclobutane at Low Pressures. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

-

NTU Scholars. The Study of the Kinetics of Intramolecular Radical Cyclizations of Acylsilanes via the Intramolecular Competition Method. [Link]

-

Oxford Academic. Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

-

MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

Royal Society of Chemistry. Thermal Unimolecular Decomposition of Cyclobutanemethanol. [Link]

-

Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

-

National Center for Biotechnology Information. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]

-

ResearchGate. Are alkyl bromides susceptible to hydrolysis?. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

-

Dalal Institute. The Neighbouring Group Mechanisms. [Link]

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

ResearchGate. (PDF) Stereoinvertive SN1 Through Neighboring Group Participation. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Quora. What is the hydrolysis process of alkyl halides?. [Link]

-

YouTube. ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]

-

Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]

-

National Center for Biotechnology Information. Quantum Yield Enhancement in Graphene Quantum Dots via Esterification with Benzyl Alcohol. [Link]

-

ACS Publications. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics of alkene formation in the homogeneous and in the heterogeneously catalysed methanolyses of 2-bromo-2-methyl propane (t-butyl bromide). [Link]

-

The Chemistry Student. Dependence of rates of neighbouring group participation on length of alkyl chain. [Link]

-

National Council of Educational Research and Training. Haloalkanes and Haloarenes. [Link]

-

ResearchGate. Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus. [Link]

-

MDPI. Modified Arrhenius Equation in Materials Science, Chemistry and Biology. [Link]

-

National Center for Biotechnology Information. Correlated Parameter Fit of Arrhenius Model for Thermal Denaturation of Proteins and Cells. [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kinetics water/alkali hydrolysis of halogenoalkanes reaction orders of reaction explained rate expression for SN1 & SN2 mechnisms doc brown's exam revision notes for AQA, Edexcel, OCR, WJEC, CCEA, CIE & IB advanced A level chemistry [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. ncert.nic.in [ncert.nic.in]

- 10. researchgate.net [researchgate.net]

- 11. Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. onyxipca.com [onyxipca.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 18. dalalinstitute.com [dalalinstitute.com]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 25. ema.europa.eu [ema.europa.eu]

- 26. youtube.com [youtube.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. pharmtech.com [pharmtech.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of ((3-(bromomethyl)cyclobutoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step protocol for the synthesis of the target compound, ((3-(bromomethyl)cyclobutoxy)methyl)benzene. The synthesis commences with the selective mono-benzylation of a commercially available starting material, cyclobutane-1,3-diylbis(methanol), followed by the bromination of the remaining primary alcohol functionality. This guide is designed to offer a robust and reproducible methodology, grounded in established chemical principles.

The causality behind experimental choices, safety precautions, and detailed purification procedures are elucidated to ensure both a high yield of the final product and the safety of the researcher.

I. Synthetic Strategy Overview

The synthesis of ((3-(bromomethyl)cyclobutoxy)methyl)benzene is approached in two sequential steps, starting from cyclobutane-1,3-diylbis(methanol).

-

Step 1: Mono-benzylation of Cyclobutane-1,3-diylbis(methanol) : A selective Williamson ether synthesis is employed to introduce the benzyl group onto one of the primary hydroxyl groups of the starting diol.[1][2][3] This reaction utilizes sodium hydride to deprotonate the alcohol, forming an alkoxide that subsequently reacts with benzyl bromide. By carefully controlling the stoichiometry of the reagents, preferential mono-alkylation can be achieved.

-

Step 2: Bromination of ((3-(hydroxymethyl)cyclobutoxy)methyl)benzene : The resulting benzylic ether alcohol is then converted to the target bromomethyl compound. An Appel-type reaction is a suitable method for this transformation, utilizing triphenylphosphine and a bromine source such as bromine or carbon tetrabromide to convert the primary alcohol to the corresponding bromide under mild conditions.

The overall synthetic workflow is depicted in the following diagram:

Sources

Application Notes and Protocols for the Purification of ((3-(bromomethyl)cyclobutoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of ((3-(bromomethyl)cyclobutoxy)methyl)benzene, a key intermediate in various synthetic applications. Recognizing the critical role of purity in drug development and scientific research, these notes offer a detailed exploration of purification strategies, including liquid-liquid extraction, column chromatography, and vacuum distillation. The protocols are designed with scientific integrity at their core, explaining the rationale behind each step to empower researchers to adapt and troubleshoot effectively. This guide is grounded in established chemical principles and provides practical, field-proven insights for obtaining high-purity ((3-(bromomethyl)cyclobutoxy)methyl)benzene.

Introduction: Understanding the Target Molecule and the Imperative for Purity

((3-(bromomethyl)cyclobutoxy)methyl)benzene, with the chemical formula C12H15BrO and a molecular weight of 255.15 g/mol , is a bifunctional organic molecule featuring a benzyl ether and a primary alkyl bromide.[1] Its utility as a synthetic intermediate stems from these two reactive sites, allowing for sequential or orthogonal chemical transformations. The benzyl ether provides a stable yet cleavable protecting group, while the bromomethylcyclobutane moiety serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions.

The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-separate impurities in subsequent synthetic steps. In the context of drug development, even trace impurities can have significant pharmacological or toxicological implications. Therefore, robust and reliable purification protocols are essential.

This guide will first postulate a common synthetic route to anticipate likely impurities, followed by detailed protocols for their removal and the isolation of pure ((3-(bromomethyl)cyclobutoxy)methyl)benzene.

Anticipating Impurities: A Prerequisite for an Effective Purification Strategy

Step 1: Bromination of (3-(hydroxymethyl)cyclobutoxy)methyl)benzene

A common method for converting a primary alcohol to an alkyl bromide is by using a brominating agent. A likely precursor to our target molecule is (3-(hydroxymethyl)cyclobutoxy)methyl)benzene. This precursor could be brominated using various reagents, such as N-bromosuccinimide (NBS) with a phosphine like triphenylphosphine, or via an Appel-type reaction.

Step 2: Williamson Ether Synthesis

Alternatively, the molecule could be assembled via a Williamson ether synthesis, reacting an alkali metal salt of 3-(hydroxymethyl)cyclobutanol with benzyl bromide, followed by bromination of the remaining alcohol. A more direct route would involve reacting benzyl alcohol with 1-bromo-3-(bromomethyl)cyclobutane.

Based on these potential synthetic pathways, a range of impurities can be anticipated:

-

Unreacted Starting Materials: (3-(hydroxymethyl)cyclobutoxy)methyl)benzene, benzyl alcohol, brominating agents or their precursors.

-

Reagents and Byproducts: Triphenylphosphine oxide (from the Appel reaction), succinimide (from reactions involving NBS), and inorganic salts.

-

Side-Reaction Products: Dibenzyl ether (from the self-condensation of benzyl alcohol) and elimination byproducts.

-

Over-brominated Species: If the precursor contains other reactive sites, multiple brominations could occur.

The purification strategy must be designed to effectively separate the target liquid product from these diverse potential contaminants.

Purification Methodologies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve high purity. The selection and sequence of these techniques depend on the nature and quantity of the impurities present.

Initial Work-up: Liquid-Liquid Extraction

Principle: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[2] By manipulating the pH of the aqueous phase, acidic or basic impurities can be selectively protonated or deprotonated, rendering them more water-soluble and thus easily removed from the organic phase containing the desired product.

Protocol for Extractive Work-up:

-

Quenching the Reaction: After the synthesis is complete, the reaction mixture is typically cooled to room temperature. If the reaction was performed under basic conditions, it is often quenched by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) to neutralize any remaining base. Conversely, acidic reactions are quenched with a dilute basic solution (e.g., saturated sodium bicarbonate).

-

Phase Separation: The quenched reaction mixture is transferred to a separatory funnel. An appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) is added to dissolve the crude product. The volume of the organic solvent should be sufficient to ensure complete dissolution.

-

Aqueous Washes:

-

Water Wash: The organic layer is first washed with deionized water to remove water-soluble impurities and any remaining quenching agents.

-

Acid Wash (Optional): If basic impurities such as amines are suspected, the organic layer is washed with a dilute acid (e.g., 1 M HCl). This protonates the basic impurities, making them soluble in the aqueous phase.

-

Base Wash: To remove acidic impurities (e.g., unreacted acidic precursors or acidic byproducts), the organic layer is washed with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This deprotonates the acidic impurities, sequestering them in the aqueous layer.

-

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed. This helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.

-

-

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Expert Insight: The choice of extraction solvent is critical. It should readily dissolve the target compound but be immiscible with water. Diethyl ether and ethyl acetate are common choices for compounds of moderate polarity.

Primary Purification: Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[3] Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the polar silica gel.

Protocol for Flash Column Chromatography:

-

Stationary Phase Preparation: A glass chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane). The silica gel should be packed uniformly to avoid channeling, which can lead to poor separation.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (ideally the eluent or a solvent of similar or lower polarity) and carefully loaded onto the top of the silica gel bed.

-

Elution: A solvent system (eluent) of appropriate polarity is passed through the column. For a non-polar compound like ((3-(bromomethyl)cyclobutoxy)methyl)benzene, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is typically used. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to determine the presence of the desired product and any impurities. Fractions containing the pure product are combined.

-

Solvent Removal: The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified product.

Data Presentation: Eluent System Selection

| Polarity of Impurity | Recommended Starting Eluent System (Hexane:Ethyl Acetate) | Rationale |

| Non-polar | 98:2 to 95:5 | The target compound is expected to be relatively non-polar. Starting with a low polarity eluent will allow for the elution of very non-polar impurities first. |

| Moderately Polar | 90:10 to 80:20 | Increasing the polarity of the eluent will elute the target compound. |

| Highly Polar | 70:30 and higher | Highly polar impurities will remain on the column and can be eluted with a more polar solvent system after the desired product has been collected. |

Expert Insight: Prior to running a large-scale column, it is essential to determine the optimal eluent system using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.

Visualization: Column Chromatography Workflow

Caption: Workflow for the purification of ((3-(bromomethyl)cyclobutoxy)methyl)benzene by flash column chromatography.

Final Polishing: Vacuum Distillation

Principle: Distillation separates liquids based on differences in their boiling points.[4] For compounds with high boiling points (typically >150 °C at atmospheric pressure) or those that are thermally sensitive, vacuum distillation is employed.[5][6] By reducing the pressure above the liquid, its boiling point is lowered, allowing for distillation at a lower temperature, thus preventing decomposition.

Protocol for Vacuum Distillation:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to use glassware that is free of cracks or stars, as they can implode under vacuum. All joints should be properly greased to ensure a good seal. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.

-

Applying Vacuum: The system is connected to a vacuum source (e.g., a vacuum pump) through a cold trap. The vacuum is applied gradually to the system before heating begins. This allows for the removal of any low-boiling residual solvents.

-

Heating: Once a stable vacuum is achieved, the distillation flask is heated gently using a heating mantle or an oil bath. The use of a stir bar is essential to ensure smooth boiling.

-

Fraction Collection: The distillate is collected in fractions. The boiling point and the pressure should be monitored and recorded. For a pure compound, the boiling point should remain relatively constant at a given pressure.

-

Terminating the Distillation: Once the desired product has been collected, the heating is discontinued first. The apparatus is then allowed to cool to room temperature before the vacuum is slowly released. Caution: Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially shatter the glassware.

Expert Insight: The efficiency of the vacuum is critical. A good vacuum pump and a well-sealed system are necessary to significantly lower the boiling point. A manometer should be included in the setup to accurately measure the pressure, which is essential for determining the boiling point of the substance.

Visualization: Decision Tree for Purification Strategy

Sources

- 1. CAS 1379358-84-5 | {[3-(bromomethyl)cyclobutoxy]methyl}benzene - Synblock [synblock.com]

- 2. rsc.org [rsc.org]

- 3. Chromatography [chem.rochester.edu]

- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

Application Note: HPLC Method Development for ((3-(bromomethyl)cyclobutoxy)methyl)benzene

Introduction & Molecule Profile[1]

This guide details the High-Performance Liquid Chromatography (HPLC) method development for ((3-(bromomethyl)cyclobutoxy)methyl)benzene (hereafter referred to as BCMB ).

BCMB is a conformationally restricted building block often utilized in the synthesis of antiviral nucleoside analogs or bioactive ether derivatives. Its structure combines a lipophilic benzyl ether tail with a reactive alkyl bromide head group. This duality presents specific chromatographic challenges: the need for strong retention of the lipophilic region while preserving the stability of the reactive bromide against solvolysis.

Physicochemical Analysis[1][2][3][4][5][6][7][8][9]

-

Structure: Benzyl ring (UV active) – Ether linkage – Cyclobutane – Methyl Bromide.

-

LogP (Predicted): ~3.2 – 3.8 (Highly Lipophilic).

-

pKa: Neutral molecule (no ionizable groups in the pH 2–9 range).

-

UV Chromophore: Benzyl group (

~254 nm weak, <220 nm strong). -

Critical Risk: The primary alkyl bromide is susceptible to nucleophilic attack (hydrolysis in water or solvolysis in alcohols), particularly at elevated temperatures or basic pH.

Method Development Strategy (Expertise & Logic)

To ensure a robust method, we must address the specific chemical risks identified above.

A. Column Selection: The Hydrophobic Foundation

Given the predicted LogP > 3.0, a standard C18 phase is the logical starting point. However, to minimize peak tailing from potential interactions between the ether oxygen and residual silanols, a highly end-capped column is required.

-

Recommendation: C18, 3.5 µm or 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Reasoning: Provides sufficient carbon load for retention of the benzyl group without requiring excessive run times.

B. Mobile Phase: The Stability Imperative

Critical Decision: Avoid Methanol (MeOH).

-

Mechanism: Primary alkyl bromides can undergo

substitution with methanol to form the methyl ether impurity, especially if the sample sits in the autosampler. -

Selection: Acetonitrile (ACN) / Water.

-

Modifier: 0.1% Formic Acid or Phosphoric Acid.

-

Reasoning: Acidic pH (~2.5–3.0) suppresses silanol ionization (reducing tailing) and slightly stabilizes the alkyl bromide against hydrolysis compared to neutral/basic conditions.

C. Detection: Balancing Sensitivity and Specificity

-

Primary Wavelength (210 nm): Maximizes sensitivity for the alkyl bromide moiety and the benzyl ring

transition. Essential for impurity tracking. -

Secondary Wavelength (254 nm): Specific to the aromatic ring. Useful for confirming identity and ignoring non-aromatic solvent peaks.

Experimental Protocols

Protocol 1: Initial Scouting Gradient

Objective: Determine the approximate elution %B and check for co-eluting impurities.

Reagents:

-

Solvent A: HPLC Grade Water + 0.1% Formic Acid.

-

Solvent B: HPLC Grade Acetonitrile (ACN).

-